3-Amino-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
3-Amino-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound with the molecular formula C3H5N5O. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with various biological targets, such as enzymes and receptors .
Mode of Action
It’s known that the 1,2,3-triazole ring interacts with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Result of Action
Some triazole derivatives have shown inhibitory effects against certain enzymes , but specific effects of this compound need further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the extensive hydrogen bonding interactions between the cations and anions of similar compounds contribute greatly to their high density, insensitivity, and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-1H-1,2,4-triazole-5-carboxamide can be synthesized through several methods. One common method involves the cyclization of aminoguanidine with formic acid . Another method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Additionally, it can be synthesized from guanidine nitrate, which reacts with acetic acid and oxalic acid under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
3-Amino-1H-1,2,4-triazole-5-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It shows promise in the development of antidiabetic drugs due to its enzyme inhibitory properties.
Industry: It is used in the synthesis of energetic salts and other nitrogen-rich compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 3-Amino-1,2,4-triazole
Uniqueness
What sets 3-Amino-1H-1,2,4-triazole-5-carboxamide apart is its specific structure, which allows it to interact uniquely with certain enzymes and molecular targets. This unique interaction makes it a valuable compound in the development of enzyme inhibitors and other therapeutic agents .
Properties
IUPAC Name |
3-amino-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-1(9)2-6-3(5)8-7-2/h(H2,4,9)(H3,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRNYWNYLIOMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60016-63-9 |
Source
|
Record name | 5-amino-4H-1,2,4-triazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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